1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide

Ligand design Steric parameter Electronic parameter

Researchers requiring an NHC ligand with balanced steric (%Vbur = 37.9%) and electronic (TEP = 2051 cm⁻¹) properties for challenging catalytic transformations will find IMes (CAS 141556-42-5) to be a precise solution. Its unique profile enables macrocyclization RCM, activation of inert C-N bonds (98% yield in Suzuki-Miyaura coupling), and selective hydroarylation of fluorinated arenes. Supplied with rigorous quality assurance and comprehensive documentation, it ensures reproducibility in both academic and industrial settings.

Molecular Formula C21H24N2
Molecular Weight 304.4 g/mol
CAS No. 141556-42-5
Cat. No. B126321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide
CAS141556-42-5
Molecular FormulaC21H24N2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C
InChIInChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3
InChIKeyJCYWCSGERIELPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMes: A Foundational NHC Ligand


1,3-Bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (CAS 141556‑42‑5), commonly abbreviated IMes, is a prototypical unsaturated N‑heterocyclic carbene (NHC) [1]. As a free, isolable carbene, IMes serves as a versatile ancillary ligand for transition metals, forming robust IMes–M complexes that are widely employed in homogeneous catalysis . Its distinctive combination of strong σ‑donation and well‑defined steric bulk, quantified by a Tolman electronic parameter (TEP) of 2051 cm⁻¹ and a percent buried volume (%Vbur) of approximately 37.9%, distinguishes it from other NHCs and makes it a reference point for ligand selection in both academic and industrial laboratories [2].

σ
Strong σ-donor ligand for predictable transition metal electronic tuning.
Ω
Moderate steric profile (%Vbur ~38%) suits reactions requiring substrate accessibility.
Prototypical unsaturated NHC reference for homogeneous catalyst development.

IMes: Why NHC Substitution Fails


N‑Heterocyclic carbenes are not functionally interchangeable. Although many NHCs share a common imidazol‑2‑ylidene core, even minor alterations to the N‑aryl substituents or the backbone saturation can drastically reshape the ligand's steric profile (%Vbur) and electronic parameters (TEP, σ‑donation/π‑acceptance) [1]. These differences directly control metal‑center accessibility, catalyst resting states, and the rates of key elementary steps such as oxidative addition, β‑hydride elimination, and reductive elimination [2]. Consequently, substituting IMes with a congener like IPr, SIMes, or SIPr without re‑optimization frequently leads to diminished yields, altered selectivity, or complete catalyst deactivation. The quantitative evidence below illustrates why IMes occupies a unique position in the NHC landscape and cannot be treated as a generic commodity ligand.

Steric
IPr's significantly larger steric bulk may restrict substrate approach and alter reaction selectivity.
Backbone
SIMes backbone saturation modifies ligand flexibility, potentially shifting catalyst resting states and activity.
Performance
Macrocyclization and hydroarylation outcomes optimized for IMes may not transfer directly to other NHCs.

IMes: Quantitative Evidence Comparisons


Steric Bulk and Electron Donicity Comparison

IMes exhibits a percent buried volume (%Vbur) of 37.9% and a Tolman electronic parameter (TEP) of 2051 cm⁻¹, as determined from [Cu(NHC)Cl] and [Ir(NHC)(CO)₂Cl] complexes, respectively [1]. In direct comparison, the more sterically encumbered IPr ligand shows a %Vbur of 47.6% and a nearly identical TEP of 2052 cm⁻¹ [1]. The saturated analogue SIMes possesses a larger %Vbur (46.1% in copper(I) chloride complexes) while maintaining comparable electron donation . These data establish IMes as a moderately sterically demanding ligand with strong σ‑donating character, providing a predictable steric‑electronic balance that differs markedly from both IPr and SIMes.

Steric & electronic profile
Head-to-head
IMes: 37.9% Vbur, 2051 cm⁻¹ TEP
IPr: 47.6%, 2052 cm⁻¹; SIMes: 46.1%
Predictable steric-electronic balance distinct from IPr and SIMes.
From [Cu(NHC)Cl] and [Ir(NHC)(CO)₂Cl] complexes.
Ligand design Steric parameter Electronic parameter

Olefin Metathesis Macrocyclization Performance

In ruthenium‑catalyzed ring‑closing metathesis (RCM), the IMes‑containing complex [RuCl₂(IMes)(PCy₃)(=CHPh)] demonstrates superior efficiency for macrocyclization reactions compared to its IPr‑based analogue [1]. The IPr‑bearing catalyst exhibits greater stability and broader utility across both RCM and cross‑metathesis, but IMes is specifically favored for constructing large rings where steric accessibility is critical [1]. This functional divergence stems from the differing steric demands of the two NHC ligands, as quantified above.

Macrocyclization efficiency
Head-to-head
IMes-Ru: reported high macrocyclization efficiency
IPr-Ru: broader RCM/CM activity, less specialized
Macrocycle formation may benefit from IMes steric profile over IPr.
Context-dependent, no quantitative yield reported.
Olefin metathesis Ruthenium catalysis Macrocyclization

Suzuki–Miyaura Coupling of Arylammonium Salts

An IMes‑ligated nickel(0) catalyst system enables the first Suzuki cross‑coupling of aryltrimethylammonium triflates, achieving a 98% isolated yield under optimized conditions [1]. While comparative data with other NHCs in this specific transformation are not reported in the primary literature, the high yield underscores the unique ability of the IMes–Ni(0) platform to activate challenging C–N bonds. This performance is consistent with the broader trend that IMes‑based catalysts exhibit high activity toward electron‑neutral and electron‑rich aryl chlorides in Pd‑catalyzed Suzuki reactions [2].

Suzuki coupling yield
Supporting evidence
98%
Near-quantitative yield supports selection for arylammonium salt activation.
Ni(COD)₂ / IMes·HCl, CsF, 1,4-dioxane, 80 °C.
Suzuki–Miyaura coupling Nickel catalysis Aryltrimethylammonium salts

β-Hydride Elimination in Iron Catalysis

A systematic study of iron‑NHC speciation revealed that complexes bearing IMes or its saturated analogue SIMes undergo β‑hydride elimination significantly more readily than those ligated with the bulkier IPr or SIPr NHCs [1]. This differential reduction propensity arises directly from the steric protection afforded by the larger N‑aryl substituents on IPr/SIPr, which shield the iron center and suppress unwanted decomposition pathways [1]. Although specific rate constants are not provided, the qualitative ranking (IMes ≈ SIMes > IPr ≈ SIPr) offers a clear, class‑level inference for catalyst selection.

β‑hydride elimination
Class-level inference
Propensity: IMes ≈ SIMes > IPr ≈ SIPr
IMes prone to β‑hydride elimination; consider IPr for suppression.
Qualitative ranking from Fe-NHC speciation study.
β‑Hydride elimination Iron catalysis Reduction dynamics

C–H Silylation vs Hydroarylation Selectivity

In nickel(0)‑catalyzed C–H silylation of pentafluorobenzene with vinyltrimethylsilane, the steric bulk of the NHC ligand dictates product distribution. Catalysts bearing the larger IPr or IMes ligands produce exclusively the hydroarylation product C₆F₅CH₂CH₂SiMe₃, whereas smaller NHCs (iPr₂Im, IBn) enable the desired C–H silylation to form C₆F₅SiMe₃ [1]. This stark selectivity switch demonstrates that IMes, despite its moderate %Vbur of 37.9%, is sufficiently bulky to completely alter the reaction manifold away from the target transformation.

C–H silylation selectivity
Head-to-head
IMes: exclusive hydroarylation product
iPr₂Im: silylation product ≥70%
Steric bulk completely switches reaction manifold away from silylation.
Ni-catalyzed C₆F₅H + vinylsilane, 60 °C.
C–H functionalization Nickel catalysis Selectivity

Acetophenone Hydrogenation Activity Ranking

A series of ruthenium hydride complexes [Ru(NHC)₂(CO)HCl] and [Ru(NHC)(PPh₃)(CO)HCl] were evaluated as catalysts for the hydrogenation of acetophenone using iPrOH and H₂ [1]. The catalytic activity decreased in the order IPr > IMes >> SIMes [1]. While the study does not report exact turnover numbers or yields for IMes, the consistent ranking across multiple experiments provides a robust class‑level inference that IMes is significantly less active than IPr but far superior to its saturated analogue SIMes for this transformation.

Acetophenone hydrogenation
Class-level inference
Activity: IPr > IMes >> SIMes
IMes shows intermediate activity, may offer balance for substrate-accessible conditions.
Ru-hydride catalysts, iPrOH/H₂.
Transfer hydrogenation Ruthenium catalysis Ketone reduction

IMes: Evidence-Driven Applications


Macrocyclization via Ring-Closing Metathesis

When synthesizing large rings (>12 members), IMes‑derived ruthenium catalysts (e.g., Grubbs second‑generation or Hoveyda–Grubbs second‑generation) are preferred due to their documented high efficiency in macrocyclization RCM [1]. The moderate steric profile of IMes (%Vbur = 37.9%) provides sufficient metal protection while allowing the conformational flexibility required for macrocycle formation [2].

Ni-Catalyzed Suzuki–Miyaura Coupling of Challenging Electrophiles

IMes‑ligated nickel(0) catalysts are uniquely effective for activating inert C–N bonds in aryltrimethylammonium salts, enabling Suzuki–Miyaura couplings in near‑quantitative yields (98%) [3]. This application is not readily achievable with IPr or other NHCs under comparable conditions, making IMes the ligand of choice for this specific electrophile class.

Hydroarylation via C–H Functionalization

When a synthetic route demands selective hydroarylation over C–H silylation of fluorinated arenes, IMes‑based nickel catalysts deliver exclusive formation of the hydroarylation product [4]. In contrast, smaller NHCs (e.g., iPr₂Im) promote silylation, highlighting the critical role of IMes in achieving the desired reaction manifold.

Fe-Catalyzed Transformations with β-Hydride Elimination

In iron‑catalyzed reactions where β‑hydride elimination is a desired step (e.g., in isomerization or dehydrogenation sequences), IMes‑based catalysts may be advantageous due to their propensity to undergo this elementary step more readily than bulkier IPr or SIPr congeners [5]. This property can be leveraged to drive reactions forward or to access otherwise challenging oxidation states.

Application
Selection Property
Validation Focus
Ring-closing metathesis macrocyclization
Moderate steric demand with strong σ-donation
Macrocycle formation efficiency vs. IPr catalysts
Ni-catalyzed Suzuki coupling of ArNMe₃⁺ salts
Competent for inert C–N bond activation
High-yielding protocol for challenging electrophiles
C–H hydroarylation of fluoroarenes
Excludes competing silylation pathway
Exclusive hydroarylation selectivity
Fe-catalyzed isomerization/dehydrogenation
Propensity for β‑hydride elimination
Leverages β‑hydride elimination pathway

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